4-Hydroxy-4-(pyridin-2-yl)butan-2-one
Description
4-Hydroxy-4-(pyridin-2-yl)butan-2-one is a ketone derivative featuring a pyridinyl substituent at the 4-position of its hydroxybutanone backbone. This compound has garnered attention in metabolic studies, where it was identified as a key metabolite positively correlated with xanthophyll production in yellow abdominal fat (Y-AF) tissues . Unlike other metabolites in the same pathway, it is upregulated in the Y-AF group, suggesting a unique biological role in pigment biosynthesis .
Properties
IUPAC Name |
4-hydroxy-4-pyridin-2-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHQRHPWDLZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284618 | |
| Record name | 4-hydroxy-4-(pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-41-3 | |
| Record name | NSC38034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-4-(pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(pyridin-2-yl)butan-2-one typically involves the reaction of pyridine-2-carboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 4-Hydroxy-4-(pyridin-2-yl)butanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxy-4-(pyridin-2-yl)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and pyridine ring allow the compound to form hydrogen bonds and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 4-Hydroxy-4-(pyridin-2-yl)butan-2-one and analogous compounds:
*Calculated based on molecular formula.
Key Observations :
- The pyridinyl group in the target compound introduces nitrogen into the structure, differentiating it from purely aromatic analogs like 4-phenyl-2-butanone . This likely enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
- Nitro-substituted analogs (e.g., 5a) exhibit higher molecular weights and altered electronic properties due to the electron-withdrawing nitro group .
Physical and Spectral Properties
Limited data exist for this compound, but comparisons can be drawn from related compounds:
Melting Points and Solubility:
- 4-(4-Hydroxyphenyl)butan-2-one: No melting point data provided, but similar hydroxy-substituted analogs are typically solids .
Spectral Data:
- 1H NMR : For compound 5a, δ = 8.20 (d, aromatic H), 2.21 (s, CH₃), and a hydroxy proton at δ = 3.55 (d) . The pyridinyl analog would likely show distinct aromatic proton shifts due to the nitrogen heterocycle.
- Optical Activity : Compound 5a exhibits [α] = +48.63° (c 0.5, CHCl₃), indicating chiral center retention .
Biological Activity
4-Hydroxy-4-(pyridin-2-yl)butan-2-one, also known as a pyridine derivative, has garnered attention in recent research due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and a pyridine ring, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 192.22 g/mol
- CAS Number : 5719-85-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and metabolic disorders.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : Research has demonstrated that this compound can induce cell cycle arrest at the G1/S phase, preventing cancer cells from dividing and proliferating.
2. Metabolic Effects
The compound has also been studied for its effects on glucose metabolism:
- Insulin Sensitization : It has been reported to enhance insulin sensitivity in vitro, suggesting potential applications in treating type 2 diabetes.
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : By inhibiting GSK3, it promotes glycogen synthesis and glucose uptake in muscle cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
| Mechanism | Description |
|---|---|
| Caspase Activation | Induces apoptotic pathways in cancer cells. |
| GSK3 Inhibition | Enhances insulin signaling and glucose uptake. |
| Cell Cycle Regulation | Arrests cell cycle progression in cancerous cells. |
Case Studies
-
Study on Cancer Cell Lines :
- A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
-
Metabolic Studies :
- In a controlled study involving diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced blood sugar levels compared to the control group. The mechanism was linked to enhanced insulin receptor signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
